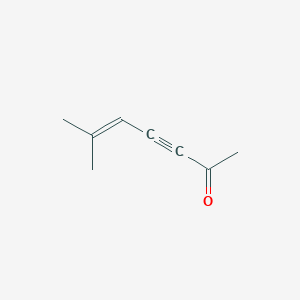

6-Methyl-5-heptene-3-yne-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

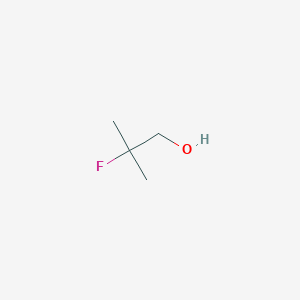

6-Methyl-5-heptene-3-yne-2-one is a chemical compound with the molecular formula C8H12O. It is also known as 4-methyl-4-hepten-3-one or MHO. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Chemical Intermediate and Flavor Component

6-Methyl-5-hepten-2-one (MHO) is recognized as a significant chemical intermediate and a flavor component originating from carotenoid metabolism in fruits, playing a crucial role in consumer preference. A rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method has been developed for efficient determination of MHO in various fruits, indicating its variable content across different tomato fruit tissues and cultivars. This study underscores MHO's importance in fruit quality and flavor profile analysis (Zhou et al., 2021).

Semiochemical Role in Aquatic Environments

MHO, alongside other compounds like isophorone, plays a significant role as semiochemicals in the aquatic environment, particularly in host location and non-host avoidance behaviors of sea lice copepodid larvae. Behavioral bioassays utilizing Y-tubes have demonstrated that copepodid larvae show high activation and directional responses to MHO, highlighting its potential utility in managing sea lice infestations in aquaculture through the manipulation of chemical cues (Bailey et al., 2006).

Thermodynamic Properties

The vapor pressures and vaporization enthalpies of MHO have been meticulously studied, providing crucial data for its use in various applications. By measuring temperature dependences of vapor pressures and deriving molar standard enthalpies of vaporization, researchers have contributed to a more comprehensive understanding of MHO's physical properties, which is essential for its application in flavor and fragrance industries as well as in chemical synthesis (Zaitsau et al., 2015).

Human Odor Component

MHO has been identified as a significant marker in the qualitative analysis of human odor, offering potential applications in search and rescue operations, especially in seismic ruins. By utilizing portable GC-MS technology, researchers have pinpointed MHO as a symbol of human odor, laying the groundwork for the development of artificial olfaction techniques that could revolutionize the efficiency of locating survivors in disaster-stricken areas (Wang En-fu, 2007).

properties

CAS RN |

149183-86-8 |

|---|---|

Product Name |

6-Methyl-5-heptene-3-yne-2-one |

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

6-methylhept-5-en-3-yn-2-one |

InChI |

InChI=1S/C8H10O/c1-7(2)5-4-6-8(3)9/h5H,1-3H3 |

InChI Key |

DQASYXPOVOHHTE-UHFFFAOYSA-N |

SMILES |

CC(=CC#CC(=O)C)C |

Canonical SMILES |

CC(=CC#CC(=O)C)C |

synonyms |

5-Hepten-3-yn-2-one, 6-methyl- (9CI) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)